(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid
Overview
Description
(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid is an organic compound that features a pyrazole ring and a pyridine ring connected via an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like serine/threonine-protein kinase b-raf .
Biochemical Pathways
Similar compounds have been found to regulate the intracellular concentration of cyclic nucleotides .
Result of Action
Similar compounds have shown diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above, with optimizations for yield and purity. These methods may include continuous flow processes and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-4-yl)pyridine: This compound shares a similar structure but lacks the acetic acid moiety.
1-Phenyl-1H-pyrazole: Another related compound with a phenyl group instead of a pyridine ring.
Uniqueness
(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid is unique due to its combination of a pyrazole and pyridine ring connected via an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(4-pyridin-4-ylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-13-6-9(5-12-13)8-1-3-11-4-2-8/h1-6H,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLYMJBECSSALI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN(N=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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